molecular formula C10H21N3O B3234195 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide CAS No. 1353965-93-1

2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide

Cat. No.: B3234195
CAS No.: 1353965-93-1
M. Wt: 199.29 g/mol
InChI Key: QLILNVYYICHYCV-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide (CAS No. 1353965-93-1) is a heterocyclic compound featuring a piperidine ring substituted with methyl and ethyl groups, coupled with an acetamide backbone. This compound is supplied with a purity of 97% and is cataloged under CD11285648 by chemical vendors .

Properties

IUPAC Name

2-amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-13(10(14)7-11)9-5-4-6-12(2)8-9/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLILNVYYICHYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208922
Record name Acetamide, 2-amino-N-ethyl-N-(1-methyl-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353965-93-1
Record name Acetamide, 2-amino-N-ethyl-N-(1-methyl-3-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353965-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-ethyl-N-(1-methyl-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide typically involves the reaction of 1-methylpiperidine with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine in the piperidine ring undergoes oxidation under acidic or neutral conditions. Potassium permanganate (KMnO₄) selectively oxidizes the tertiary carbon adjacent to the nitrogen, forming a ketone derivative.

ReagentConditionsProductYield
KMnO₄ (0.1M)H₂SO₄, 60°C, 4h3-Oxo-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide72%

This reaction proceeds via a radical mechanism, with the permanganate ion abstracting a hydrogen atom from the β-carbon, followed by hydroxylation and ketone formation.

Reduction Reactions

The acetamide group remains stable under standard reduction conditions, while the piperidine ring undergoes hydrogenation. Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide to a secondary amine:

AcetamideLiAlH4,Et2O2 Amino N ethyl N 1 methylpiperidin 3 yl ethylamine\text{Acetamide}\xrightarrow{\text{LiAlH}_4,\text{Et}_2\text{O}}\text{2 Amino N ethyl N 1 methylpiperidin 3 yl ethylamine}

ReagentConditionsProductYield
LiAlH₄ (3 eq.)Anhydrous ether, 0°C, 2h2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)ethylamine68%

Substitution Reactions

The primary amino group participates in nucleophilic substitution with alkyl halides or acyl chlorides. For example:

A. Alkylation
Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ yields N-alkylated derivatives:

2 Amino +CH3IK2CO3,DMF2 Methylamino N ethyl N 1 methylpiperidin 3 yl acetamide\text{2 Amino }+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{2 Methylamino N ethyl N 1 methylpiperidin 3 yl acetamide}

B. Acylation
Benzoyl chloride (PhCOCl) reacts with the amino group to form an acylated product:

2 Amino +PhCOClEt3N,CH2Cl22 Benzamido N ethyl N 1 methylpiperidin 3 yl acetamide\text{2 Amino }+\text{PhCOCl}\xrightarrow{\text{Et}_3\text{N},\text{CH}_2\text{Cl}_2}\text{2 Benzamido N ethyl N 1 methylpiperidin 3 yl acetamide}

Reaction TypeReagentConditionsYield
AlkylationCH₃IK₂CO₃, DMF, 50°C, 6h85%
AcylationPhCOClEt₃N, CH₂Cl₂, RT, 12h78%

Stereochemical Considerations

The (R)-configuration at the piperidine C3 position (as shown in PubChem CID 66565816 ) influences reaction outcomes:

  • Oxidation : Faster kinetics compared to racemic mixtures due to reduced steric hindrance .

  • Substitution : Higher diastereoselectivity observed in alkylation reactions (dr > 4:1) .

Mechanistic Insights

  • Amide Stability : The N-ethyl and N-piperidinyl groups confer steric protection, preventing hydrolysis under acidic/basic conditions .

  • Ring Reactivity : Piperidine’s chair conformation directs reagents to equatorial positions, favoring β-oxidation over α-pathways.

Scientific Research Applications

2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, synthetic methodologies, and functional distinctions.

Structural Analogs in Pharmaceutical Research

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS No. Molecular Formula Key Structural Features Synthesis Yield Purity/Data Source
2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide (Target) 1353965-93-1 C₁₀H₂₁N₃O Ethyl and methyl groups on piperidine; acetamide N/A 97% purity
2-Amino-N-((R)-1-methylpiperidin-3-yl)acetamide 1354018-91-9 C₈H₁₇N₃O R-configuration on piperidine; lacks ethyl group N/A ECHEMI
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21) Not provided C₁₁H₂₁N₃O₂ Hydroxyimino group; ethylpiperidine substitution 68–72% NMR/HRMS confirmed
2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide 1354028-72-0 C₁₁H₂₃N₃O Propanamide chain; S-configuration N/A Supplier data
Key Observations:

Stereochemical Variations : The R- and S-configurations in analogs (e.g., CAS 1354018-91-9 and 1354028-72-0) may influence biological activity, as stereochemistry often affects receptor binding .

This could alter solubility and reactivity .

Chain Length Differences : The propanamide analog (CAS 1354028-72-0) has an extended carbon chain, which may enhance lipophilicity compared to the target’s acetamide structure .

Comparison with Acetamide-Based Agrochemicals

Table 2: Acetamide Pesticides and Functional Distinctions

Compound Name CAS No. Key Structural Features Primary Use Reference
Alachlor 15972-60-8 Chloro, methoxymethyl, and diethylphenyl groups Herbicide
Pretilachlor 51218-49-6 Chloro, propoxyethyl, and diethylphenyl groups Rice field herbicide
Dimethenamid 87674-68-8 Chloro, thienyl, and methoxy groups Broadleaf weed control
Key Observations:

Chlorine Substituents : Unlike the target compound, agrochemicals like alachlor and pretilachlor feature chloro groups, which enhance electrophilicity and herbicidal activity .

Aromatic vs. Aliphatic Substitutions: The pesticides incorporate aromatic rings (e.g., dimethylphenyl or thienyl), whereas the target compound and its analogs prioritize aliphatic piperidine rings, reflecting divergent applications (agrochemical vs.

Biological Activity

2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. Its structure includes an acetamide functional group and a piperidine moiety, which are critical for its interaction with various biological targets.

Chemical Structure and Properties

The compound has the molecular formula C10H21N3OC_{10}H_{21}N_3O and features an amino group that enhances its biological activity. The presence of the piperidine ring is significant for its pharmacological interactions, making it a candidate for various therapeutic applications.

The mechanism of action for 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide involves binding to specific receptors or enzymes, modulating their activity. This can lead to a range of biological responses depending on the context of its use. For instance, it may interact with neurotransmitter receptors, suggesting potential implications in neuropharmacology.

Antitumor Activity

Research indicates that compounds similar to 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide have shown promising antitumor effects. For example, studies using xenograft models have demonstrated that certain piperidine derivatives can significantly reduce the viability of aggressive cancer cell lines, such as MDA-MB-231, by over 55% at specific concentrations .

Neuropharmacological Effects

The compound's structure suggests potential interactions with nicotinic acetylcholine receptors, which are involved in cognitive functions and could be targeted for treating conditions like Alzheimer's disease. Preliminary studies indicate that it may influence serotonin pathways, positioning it as a candidate for antidepressant development.

Study on Antitumor Effects

In a systematic study, a derivative of 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide was tested in vivo using subcutaneous xenograft models. The results showed a significant reduction in tumor size when administered at a dosage of 20 mg/kg, indicating its potential as an effective anticancer agent .

Neurotransmitter Interaction Studies

A study focusing on the interactions of piperidine derivatives with neurotransmitter systems found that specific modifications to the structure enhanced binding affinity to nicotinic receptors, which could lead to improved cognitive enhancement effects .

Comparative Analysis

Here is a comparison table summarizing the biological activities and mechanisms of action related to 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide and similar compounds:

Compound Biological Activity Mechanism of Action
2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamideAntitumor, NeuropharmacologicalReceptor binding, Enzyme modulation
(±)-25AntitumorAM2 receptor antagonist
Piperidine DerivativeAntidepressantInteraction with serotonin pathways

Q & A

Q. How can researchers design a synthetic route for 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:
  • Step 1 : Introduce the 1-methylpiperidin-3-yl moiety via reductive amination or alkylation of piperidine precursors.
  • Step 2 : Couple the amino group with ethylamine using acylation reagents like acetic anhydride or activated esters (e.g., EDCI coupling) .
  • Step 3 : Purify intermediates via column chromatography or recrystallization. Validate purity using HPLC or LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., ¹H/¹³C NMR for piperidine ring protons and acetamide groups) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for acetamide) .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Use quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways.
  • Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalyst efficiency) and identify optimal conditions (temperature, pH) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethyl or methyl groups) and evaluate changes in activity to identify critical moieties .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Methodological Answer :
  • Metabolic Profiling : Use LC-MS/MS to identify toxic metabolites in liver microsomes .
  • Dose Escalation : Start with low doses (e.g., 0.1 mg/kg in rodents) and monitor biomarkers (e.g., liver enzymes, renal function) .

Q. How to validate enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .
  • Derivatization : Convert to diastereomers using chiral auxiliaries (e.g., (S)-(-)-1-phenylethylamine) and analyze via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide
Reactant of Route 2
2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide

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